molecular formula C15H18N2O B6619244 Piperidine, 1-(1H-indol-3-ylacetyl)- CAS No. 7774-14-3

Piperidine, 1-(1H-indol-3-ylacetyl)-

Cat. No. B6619244
CAS RN: 7774-14-3
M. Wt: 242.32 g/mol
InChI Key: JWKSQJBPYLEHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(1H-indol-3-ylacetyl)-, is an organic compound belonging to the piperidine class of compounds, which are cyclic compounds containing a six-membered nitrogen-containing ring. This compound is used in a variety of applications, including as a reagent for the synthesis of biologically active compounds, as a building block for the synthesis of heterocyclic compounds, and as an intermediate in the manufacturing of pharmaceuticals.

Scientific Research Applications

Piperidine, 1-(1H-indol-3-ylacetyl)-, is used in a variety of scientific research applications, including as a reagent for the synthesis of biologically active compounds, such as peptides, nucleotides, and natural products. It is also used as a building block for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and piperazines. Additionally, it is used as an intermediate in the manufacturing of pharmaceuticals.

Mechanism of Action

Piperidine, 1-(1H-indol-3-ylacetyl)-, is believed to act as an agonist of the serotonin 5-HT2A receptor, and as an antagonist of the dopamine D2 receptor. It is also believed to have weak activity at the serotonin 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
Piperidine, 1-(1H-indol-3-ylacetyl)-, has been studied for its potential biochemical and physiological effects. It has been shown to have neuroprotective and antioxidant effects, and to modulate the activity of the dopaminergic and serotonergic systems. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Piperidine, 1-(1H-indol-3-ylacetyl)-, has several advantages and limitations when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it can be toxic in high concentrations, and it is not soluble in many solvents.

Future Directions

Piperidine, 1-(1H-indol-3-ylacetyl)-, has a number of potential future directions. These include further research into its effects on the dopaminergic and serotonergic systems, its potential as a therapeutic agent for neurodegenerative and neuropsychiatric disorders, and its potential as a tool for drug discovery and development. Additionally, further research into its anti-inflammatory, antioxidant, and anti-cancer effects is warranted.

Synthesis Methods

Piperidine, 1-(1H-indol-3-ylacetyl)-, can be synthesized through a number of methods, including the reductive amination of indole-3-acetic acid with piperidine, or the reaction of indole-3-acetic acid with piperidine and an acid catalyst. The reductive amination method is the most commonly used method for the synthesis of this compound.

properties

IUPAC Name

2-(1H-indol-3-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15(17-8-4-1-5-9-17)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11,16H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKSQJBPYLEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429419
Record name Piperidine, 1-(1H-indol-3-ylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7774-14-3
Record name Piperidine, 1-(1H-indol-3-ylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.